6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal is a chemical compound with the molecular formula C14H15NO3 It is characterized by the presence of a phthalimide group attached to a hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal typically involves the reaction of phthalic anhydride with hexanal in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the phthalimide ring. The process can be summarized as follows:
Reactants: Phthalic anhydride and hexanal.
Catalyst: Acidic or basic catalyst, depending on the specific reaction pathway.
Conditions: Heating the mixture to a temperature range of 100-150°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phthalimide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid.
Reduction: Formation of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanol.
Substitution: Formation of various substituted phthalimide derivatives.
Scientific Research Applications
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal involves its interaction with specific molecular targets. The phthalimide group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-(1,3-dioxoisoindol-2-yl)hexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Lenalidomide: Contains a phthalimide group and is used as a therapeutic agent.
Thalidomide: Another phthalimide-containing compound with known biological activity.
Uniqueness
6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal is unique due to its specific aldehyde functional group, which allows it to undergo distinct chemical reactions compared to its analogs
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)hexanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,10H,1-2,5-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIYKNXRSZKPGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20503346 | |
Record name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74510-19-3 | |
Record name | 6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20503346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)hexanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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